Propachlor ESA sodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

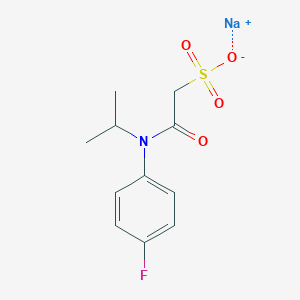

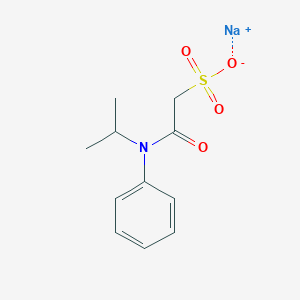

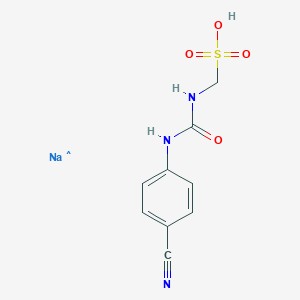

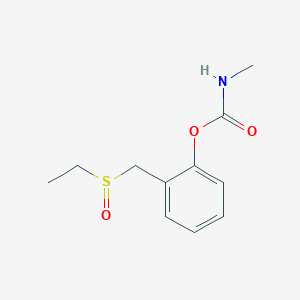

Propachlor ESA sodium salt, also known as 2-[(1-Methylethyl)-phenylamino]-2-oxo-ethanesulfonic acid sodium salt, is an amido sulfonate compound . It is used as an analytical standard . The molecular weight of this compound is 279.29 and its molecular formula is C11H14NO4S•Na .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H14NO4S•Na . This indicates that the molecule is composed of 11 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, 1 sulfur atom, and 1 sodium atom .Applications De Recherche Scientifique

Environmental and Agricultural Implications

Impact on Soil-Plant-Water Dynamics : Propachlor is a herbicide impacting annual gramineous and dicot plants in farmland. Studies show that dissolved organic matter (DOM) extracted from rice straw affects the mobility behavior of propachlor in farmland soil, influencing its sorption, desorption, and bioaccumulation in wheat roots and shoots (Yao et al., 2023).

Remediation Strategies : Research on the reductive transformation of propachlor through nucleophilic substitution by dithionite indicates potential strategies for remediation of herbicide-contaminated resources, with implications for groundwater and soil resource management (Liu et al., 2011).

Degradation Pathways in Bacteria : Novel propachlor degradation pathways have been identified in soil bacteria, suggesting bioremediation potential. Different bacterial strains utilize distinct pathways, offering insights into microbial interactions with herbicides (Martín et al., 1999).

Water Treatment and Environmental Safety

Electro-Fenton Treatment : The electro-Fenton process, which involves hydroxyl radicals, has been effective in mineralizing propachlor in water, providing an approach for water treatment (Gençten & Özcan, 2015).

Photocatalytic Degradation : Propachlor's light-induced degradation in aqueous TiO2 suspensions under simulated solar irradiation has been explored, leading to potential applications in water detoxification processes (Konstantinou et al., 2002).

Atmospheric Fate Studies : Investigations into the gas-phase degradation of propachlor under atmospheric conditions provide insights into its environmental impact and potential atmospheric implications as a herbicide (Muñoz et al., 2012).

Soil Interaction and Mobility

Impact of Organic Amendments : Research on how organic amendments like pig manure compost and lakebed sludge affect propachlor's mobility in soils has implications for agricultural practices and environmental safety (Zhang et al., 2012).

Cometabolism in Water Bodies : The cometabolism of propachlor in sewage and lake water, and its extensive metabolism without mineralization, highlights the importance of understanding microbial interactions in aquatic environments (Novick & Alexander, 1985).

Chemical Remediation Techniques

- Transformation by Agrochemicals : Studies on the transformation of propachlor by thiourea, an agrochemical, demonstrate a potential approach for environmental remediation and preventing water contamination (Zheng et al., 2004).

Mécanisme D'action

Safety and Hazards

Propachlor ESA sodium salt may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should also be avoided. Use of personal protective equipment, including chemical impermeable gloves, is advised .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Propachlor ESA sodium salt can be achieved by a two-step process. The first step involves the synthesis of Propachlor ESA, which is then converted to its sodium salt form in the second step.", "Starting Materials": [ "Propachlor", "Ethanolamine", "Sodium hydroxide", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Synthesis of Propachlor ESA", "1. Propachlor is reacted with ethanolamine in the presence of sodium hydroxide and water to form Propachlor ESA.", "2. The reaction mixture is heated to a temperature of 70-80°C for a period of 4-6 hours.", "3. The resulting product is then cooled and filtered to obtain Propachlor ESA as a solid.", "Step 2: Conversion of Propachlor ESA to Propachlor ESA sodium salt", "1. Propachlor ESA is dissolved in water to form a solution.", "2. Sodium hydroxide is added to the solution to adjust the pH to around 9-10.", "3. Sodium chloride is added to the solution to promote the formation of the sodium salt.", "4. The mixture is then stirred for a period of 2-3 hours at a temperature of 25-30°C.", "5. The resulting product is then filtered and washed with water to obtain Propachlor ESA sodium salt as a solid." ] } | |

Numéro CAS |

947601-88-9 |

Formule moléculaire |

C11H15NNaO4S |

Poids moléculaire |

280.30 g/mol |

Nom IUPAC |

sodium;2-oxo-2-(N-propan-2-ylanilino)ethanesulfonate |

InChI |

InChI=1S/C11H15NO4S.Na/c1-9(2)12(10-6-4-3-5-7-10)11(13)8-17(14,15)16;/h3-7,9H,8H2,1-2H3,(H,14,15,16); |

Clé InChI |

JZQSNZAKHHULSO-UHFFFAOYSA-N |

SMILES isomérique |

CC(C)N(C1=CC=CC=C1)C(=O)CS(=O)(=O)[O-].[Na+] |

SMILES |

CC(C)N(C1=CC=CC=C1)C(=O)CS(=O)(=O)[O-].[Na+] |

SMILES canonique |

CC(C)N(C1=CC=CC=C1)C(=O)CS(=O)(=O)O.[Na] |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B164971.png)